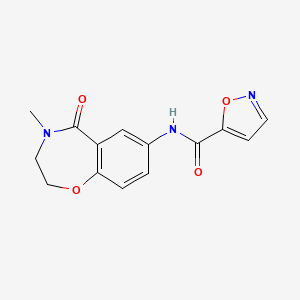

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,4-benzoxazepine core fused with a 1,2-oxazole carboxamide moiety.

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-17-6-7-20-11-3-2-9(8-10(11)14(17)19)16-13(18)12-4-5-15-21-12/h2-5,8H,6-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIYBJRWRBMSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazepine ring through cyclization reactions. Subsequent steps involve the introduction of the oxazole ring and the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be employed in biochemical assays to study enzyme interactions and cellular processes.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences

| Parameter | Target Compound | BI96214 |

|---|---|---|

| Substituent on Amide | 1,2-oxazole-5-carboxamide | 4-ethoxybenzamide |

| Molecular Formula | C₁₄H₁₃N₃O₄ (inferred from IUPAC name) | C₁₉H₂₀N₂O₄ |

| Molecular Weight | ~299.28 g/mol (calculated) | 340.37 g/mol |

| Key Functional Groups | 1,2-oxazole (heterocyclic), carboxamide | Ethoxybenzene, carboxamide |

Hypothesized Physicochemical and Pharmacological Properties

Solubility and Lipophilicity :

- The 1,2-oxazole group in the target compound may enhance solubility in polar solvents due to its nitrogen-rich heterocycle, whereas BI96214’s 4-ethoxybenzamide substituent likely increases lipophilicity, favoring membrane permeability .

- Calculated LogP values (estimated using fragment-based methods):

- Target compound: ~1.2 (moderate polarity).

- BI96214: ~2.8 (higher lipophilicity).

BI96214’s ethoxy group is electron-donating, which may stabilize resonance structures of the benzamide moiety .

Synthetic Accessibility :

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

Biological Activity Overview

Research on this compound has indicated various biological activities that may have therapeutic implications. These activities include:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal health.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Study :

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by up to 70% at concentrations of 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -

Neuroprotection :

In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to control groups . -

Inflammation Reduction :

In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 5 µM .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide, and how can experimental efficiency be improved?

- Answer: Synthesis typically involves multi-step reactions, including coupling of benzoxazepine and oxazole-carboxamide precursors. To optimize efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and reduce trial-and-error approaches. Statistical Design of Experiments (DoE) can minimize experimental runs by identifying critical parameters (e.g., temperature, catalysts) through factorial or response surface designs .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, and HPLC with UV/vis detection for purity assessment. Differential scanning calorimetry (DSC) or X-ray crystallography may validate crystalline form and thermal stability .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

- Answer: Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile intermediates, personal protective equipment (PPE) for skin/eye protection, and waste disposal protocols for reactive byproducts. Pre-experiment risk assessments should address hazards like exothermic reactions or toxic intermediates .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of reaction mechanisms and regioselectivity in the synthesis of this compound?

- Answer: Density Functional Theory (DFT) calculations can map transition states and energy barriers to predict regioselectivity in heterocyclic coupling steps. Molecular dynamics simulations may reveal solvent effects on reaction kinetics. Pairing computational results with experimental validation (e.g., isotopic labeling) strengthens mechanistic insights .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yield trends under varying conditions?

- Answer: Apply statistical analysis (e.g., ANOVA) to differentiate significant variables from noise. Cross-validate results through replicate experiments and orthogonal characterization (e.g., IR spectroscopy for functional group tracking). If computational predictions conflict with empirical data, refine models using experimental feedback (e.g., adjusting solvation parameters in simulations) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties and bioactivity?

- Answer: Systematic SAR studies can compare analogs (e.g., methoxy vs. halogen substituents) using in silico tools (e.g., QSAR models) and experimental assays. For example, lipophilicity (logP) and solubility profiles can be assessed via shake-flask methods, while bioactivity is tested in target-specific assays (e.g., enzyme inhibition). Cross-reference findings with structurally similar compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) to identify critical functional groups .

Methodological Notes

- Statistical Experimental Design: Utilize fractional factorial designs to screen variables efficiently, followed by central composite designs for optimization .

- Data Validation: Implement control experiments (e.g., blank runs, internal standards) to isolate experimental artifacts .

- Interdisciplinary Integration: Combine synthetic chemistry with computational and analytical workflows to accelerate discovery and reduce resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.